molecular formula C21H21N3O2S B2369656 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 895108-94-8

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No.: B2369656
CAS No.: 895108-94-8
M. Wt: 379.48
InChI Key: KEXXPISLDGXUIL-UHFFFAOYSA-N
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Description

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a synthetically designed small molecule with a molecular formula of C23H25N3O2S and a molecular weight of 407.53 g/mol . This acetamide derivative features a dihydropyrazin-2-one core structure that is N-substituted at the 4-position with a 3,5-dimethylphenyl group and further functionalized at the 2-position with a sulfanylacetamide linker connected to a 2-methylphenyl (o-tolyl) group . The presence of this specific molecular scaffold is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of central nervous system (CNS) active agents. Compounds within this structural class, characterized by an acetamide moiety linked to a nitrogen heterocycle, have been investigated as potential anticonvulsants . Research on analogous molecules has shown activity in standard preclinical models such as the maximal electroshock (MES) test, which is used to identify compounds that prevent the spread of seizure activity . The mechanism of action for such compounds may involve interaction with neuronal voltage-sensitive channels . This product is provided for research purposes to support hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and investigations into new therapeutic areas. It is supplied with a guaranteed purity of 90% or higher. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2S/c1-14-10-15(2)12-17(11-14)24-9-8-22-20(21(24)26)27-13-19(25)23-18-7-5-4-6-16(18)3/h4-12H,13H2,1-3H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXXPISLDGXUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC(=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazinone core: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazinone intermediate with a thiol reagent under mild conditions.

    Acylation: The final step involves the acylation of the sulfanyl intermediate with an appropriate acylating agent to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazinone core can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

This compound has been investigated for its pharmacological properties, particularly its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit activity against various cancer cell lines. For instance, derivatives of dihydropyrazine have shown promise in inhibiting tumor growth and modulating immune responses .

Case Study: Anticancer Activity

A study focused on related compounds demonstrated significant anticancer activity against several human cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer progression, such as those associated with apoptosis and cell cycle regulation .

The biological activity of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide appears to stem from its ability to interact with various biological targets. Preliminary studies suggest that it may act as a modulator of enzyme activity and cellular signaling pathways. For example, its interaction with the Aryl Hydrocarbon Receptor (AHR) has been noted, which plays a crucial role in mediating responses to environmental toxins and regulating metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the phenyl groups or the dihydropyrazine core can significantly influence biological activity. For instance, substituents on the aromatic rings can enhance binding affinity to target proteins or alter pharmacokinetic properties .

Synthesis and Characterization

The synthesis of This compound has been achieved through various synthetic routes involving straightforward transformations using commercially available reagents. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Safety and Toxicity Studies

Safety assessments are crucial for any new pharmaceutical candidate. Initial toxicity studies indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its toxicological effects and establish safe dosage ranges for clinical applications .

Mechanism of Action

The mechanism of action of 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The pyrazinone core can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The acetamide moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include:

2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) : Substituents: 4-Methylphenyl hydrazineylidene and 4-sulfamoylphenyl. Key differences: The target compound replaces the cyano group with a sulfanyl-linked pyrazine ring and substitutes the sulfamoyl group with a 2-methylphenylacetamide. These changes likely increase steric hindrance and alter solubility. Melting point (MP): 288°C (13a) vs. unreported for the target compound. Higher MPs in sulfamoyl derivatives (e.g., 13a, 13b) suggest stronger intermolecular hydrogen bonding compared to the target’s acetamide group .

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides : Core structure: Oxadiazole-thiazole hybrid vs. the target’s dihydropyrazine. Functional groups: Sulfanyl linkers and acetamides are common, but the heterocyclic core influences electronic properties.

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide :

  • Core structure: Benzothiazine-pyrazole vs. dihydropyrazine.
  • Substituents: 2-Fluorobenzyl group vs. 2-methylphenyl. Fluorine’s electronegativity may enhance metabolic stability compared to methyl groups .

Research Findings and Implications

  • Heterocyclic Core: Pyrazine’s planar structure may facilitate π-π stacking in biological systems, unlike non-aromatic oxadiazoles .
  • Biological Potential: While direct data for the target compound are lacking, analogs like 13a and pyrazolo-benzothiazine derivatives () show antimicrobial activity, suggesting similar promise .

Biological Activity

The compound 2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S. Its structure features a dihydropyrazine core linked to a sulfanyl group and an acetamide moiety. The presence of multiple aromatic rings contributes to its biological activity.

Structural Representation

PropertyDescription
Molecular FormulaC20H22N2O2SC_{20}H_{22}N_{2}O_{2}S
SMILESCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC(=C4C)C
InChIInChI=1S/C20H22N2O2S/c1-15(21)19-18(22)20(23)24-17(19)16-14-12-10-8-6-4-2/h4-10,12,14H,11,13H2,1-3H3,(H,21,23)

Biological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological effects. These include:

  • Antimicrobial Activity : Studies have shown that derivatives of dihydropyrazine possess significant antimicrobial properties against various bacterial strains and fungi .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
  • Anticancer Potential : Research suggests that certain dihydropyrazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfanyl group may interact with active sites of enzymes involved in disease pathways.
  • Modulation of Signaling Pathways : Compounds like this can affect signaling pathways related to inflammation and cancer progression by altering the expression of key proteins .

Study on Anticancer Activity

A study conducted on a related dihydropyrazine compound demonstrated its ability to inhibit the growth of breast cancer cells (MCF-7). The compound showed a GI50 value of 5 µM, indicating significant cytotoxicity compared to control treatments .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of a structurally similar compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, highlighting potential therapeutic applications in infectious diseases .

Q & A

Q. What are the established multi-step synthetic routes for this compound, and what are the critical reaction conditions?

The synthesis involves:

  • Pyrazine ring formation : Condensation of diketones (e.g., 3,5-dimethylphenyl diketone derivatives) with diamines under acidic/basic conditions, followed by oxidation to stabilize the 3-oxo group .
  • Sulfanyl-acetamide coupling : Thiol-alkylation using thiourea derivatives or mercaptoacetic acid, with potassium carbonate as a base in ethanol/DMF at 60–80°C to attach the sulfanyl-acetamide moiety .
  • Final purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield >85% purity .

Q. What functional groups dominate the compound’s reactivity, and how do they influence characterization?

Key groups include:

  • 3-Oxo-pyrazine ring : Absorbs at 1680–1700 cm⁻¹ (C=O stretch in IR) and δ 160–165 ppm (carbonyl carbon in ¹³C NMR) .
  • Sulfanyl group : Prone to oxidation (forming sulfoxides) and nucleophilic substitution, detectable via LC-MS monitoring .
  • Acetamide moiety : NH proton appears as a broad singlet at δ 8.5–9.5 ppm in ¹H NMR .

Q. Which analytical techniques are prioritized for purity assessment and structural validation?

  • HPLC-PDA : C18 column, acetonitrile/water (70:30), retention time ~12.5 min; detects impurities <0.5% .
  • High-resolution mass spectrometry (HRMS) : Exact mass [M+H]⁺ calculated as 396.1345 (C₂₁H₂₁N₃O₂S) .
  • X-ray crystallography : Resolves steric effects from 3,5-dimethylphenyl and 2-methylphenyl substituents .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields while minimizing side products?

  • Factorial design : Test variables like solvent polarity (DMF vs. ethanol), temperature (50–90°C), and base strength (K₂CO₃ vs. NaH). Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C in DMF with K₂CO₃ increases yield by 22%) .
  • Contingency for oxidation : Include antioxidants (e.g., BHT) in sulfanyl-group reactions to suppress disulfide byproducts .

Q. How do contradictory bioactivity results arise in different assay systems, and how can they be resolved?

  • Case example : Inconsistent IC₅₀ values (e.g., 5 μM in kinase inhibition vs. 50 μM in cytotoxicity assays) may stem from:
    • Solubility limits : Use DMSO stock solutions ≤0.1% to avoid cellular toxicity .
    • Target promiscuity : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to confirm selectivity .
    • Metabolic instability : LC-MS/MS pharmacokinetic studies in hepatic microsomes identify rapid clearance pathways .

Q. What computational strategies predict binding modes to biological targets like kinases or GPCRs?

  • Molecular docking (AutoDock Vina) : The pyrazine ring occupies ATP-binding pockets in kinases (e.g., CDK2), while the 2-methylphenyl group stabilizes hydrophobic interactions .
  • MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns; RMSD <2 Å indicates stable binding .

Q. How do substituent modifications (e.g., halogenation) alter bioactivity and physicochemical properties?

  • SAR studies : Replacing 3,5-dimethylphenyl with 3-fluorophenyl increases logP by 0.5 but reduces aqueous solubility. However, fluorine enhances kinase inhibition (IC₅₀ improves from 10 μM to 2 μM) .
  • Thermodynamic solubility : Shake-flask method (pH 7.4 PBS) shows solubility decreases from 45 μg/mL (parent) to 12 μg/mL (chlorinated analog) .

Methodological Recommendations

  • Synthetic reproducibility : Use Schlenk lines for moisture-sensitive steps (e.g., sulfanyl coupling) .
  • Data validation : Cross-reference NMR assignments with 2D experiments (HSQC, HMBC) to resolve overlapping signals .
  • Bioassay controls : Include reference inhibitors (e.g., staurosporine for kinases) and cytotoxicity controls (e.g., doxorubicin) .

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